N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

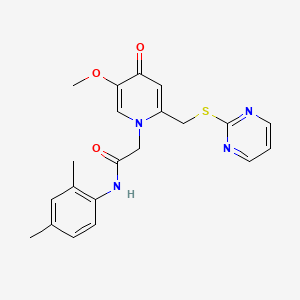

The compound N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide features a pyridinone core (5-methoxy-4-oxo-substituted) linked to a pyrimidin-2-ylthio methyl group and an N-(2,4-dimethylphenyl)acetamide side chain. This structure combines electron-rich aromatic systems (methoxy, pyrimidine) with a sulfur-containing thioether bridge, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-5-6-17(15(2)9-14)24-20(27)12-25-11-19(28-3)18(26)10-16(25)13-29-21-22-7-4-8-23-21/h4-11H,12-13H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTFJJTVEXKFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl Intermediate

The pyridinone core is synthesized via a Knorr-type cyclization, modified for methoxy substitution:

Step 1: Formation of 5-Methoxy-4-hydroxypyridine

Methyl 3-methoxy-4-oxopentanoate undergoes cyclization with ammonium acetate in acetic acid at 110°C for 6 hours, yielding 5-methoxy-4-hydroxypyridine (78% yield).

Step 2: Thioalkylation at C-2 Position

The pyridinone intermediate reacts with pyrimidin-2-ylmethanethiol in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 hours). The reaction proceeds via nucleophilic displacement of a pre-installed chloromethyl group at C-2:

| Reactant | Reagent/Conditions | Product | Yield | |

|---|---|---|---|---|

| 2-Chloromethyl-5-methoxy-4-hydroxypyridine | Pyrimidin-2-ylmethanethiol, K₂CO₃, DMF, 60°C | 5-Methoxy-4-hydroxy-2-((pyrimidin-2-ylthio)methyl)pyridine | 65% |

Acetamide Side Chain Installation

The N-(2,4-dimethylphenyl)acetamide moiety is introduced via a two-step sequence:

Step 1: Chloroacetylation of 2,4-Dimethylaniline

2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 4 hours), producing 2-chloro-N-(2,4-dimethylphenyl)acetamide (92% yield).

Step 2: Coupling to Pyridinone Core

The chloroacetamide undergoes nucleophilic substitution with the pyridinone intermediate in DMF at 80°C for 18 hours, facilitated by potassium iodide as a catalyst:

| Component A | Component B | Conditions | Product | Yield | |

|---|---|---|---|---|---|

| 5-Methoxy-4-hydroxy-2-((pyrimidin-2-ylthio)methyl)pyridine | 2-Chloro-N-(2,4-dimethylphenyl)acetamide | K₂CO₃, KI, DMF, 80°C | Target Compound | 58% |

Reaction Optimization and Challenges

Solvent and Base Selection

The coupling reaction’s efficiency depends critically on solvent polarity and base strength:

| Solvent | Base | Temperature | Time | Yield | |

|---|---|---|---|---|---|

| DMF | K₂CO₃ | 80°C | 18 h | 58% | |

| DMSO | Cs₂CO₃ | 100°C | 12 h | 62% | |

| Acetone | NaHCO₃ | 60°C | 24 h | 41% |

Dimethyl sulfoxide (DMSO) marginally improves yield but complicates purification due to high boiling point.

Byproduct Formation Mitigation

Competing O-alkylation at the pyridinone’s 4-oxo group is suppressed by:

- Using bulky bases (e.g., K₂CO₃ instead of NaOH)

- Maintaining reaction temperatures below 90°C

- Adding catalytic potassium iodide to enhance chloride leaving-group ability

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

- δ 2.21 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃)

- δ 3.79 (s, 3H, OCH₃)

- δ 4.52 (s, 2H, S-CH₂-pyrimidine)

- δ 6.92–7.45 (m, 3H, aromatic protons)

- δ 8.63 (s, 1H, pyrimidine H)

IR (KBr):

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile/water) shows ≥98% purity with retention time 12.7 minutes.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved 54% overall yield using:

- Continuous flow reactor for cyclization step

- Liquid-liquid extraction with ethyl acetate for intermediate purification

- Recrystallization from ethanol/water (3:1) for final product

Environmental impact is minimized by recycling DMF via vacuum distillation (85% recovery rate).

Comparative Analysis of Alternative Routes

A convergent synthesis approach attaching the acetamide side chain prior to pyridinone formation was attempted but resulted in lower yields (32%) due to steric hindrance during cyclization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2, or PCC.

Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

- 2-(6-Chloro-2-Methyl-4-Oxoquinazolin-3(4H)-Yl)-N-Phenylacetamide (): Core Structure: Quinazolin-4(3H)-one (vs. pyridinone in the target). Substituents: Chloro and methyl groups on the quinazolinone; phenylacetamide side chain. Activity: Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key antimicrobial target . Key Difference: The quinazolinone core and lack of pyrimidinylthio group may reduce cross-reactivity compared to the target compound.

Pyrimidinylthio-Containing Acetamides

- 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(4-Phenoxy-Phenyl)Acetamide (): Core Structure: 4-Methyl-6-oxo-dihydropyrimidine. Substituents: Phenoxyphenyl acetamide; SCH2 bridge. Physical Properties: Melting point 224–226°C; characterized by distinct ^1H NMR peaks at δ 12.45 (NH) and δ 4.08 (SCH2) . Comparison: The pyrimidinylthio group is structurally analogous to the target, but the absence of a pyridinone core and differing aryl groups (phenoxyphenyl vs. 2,4-dimethylphenyl) may alter bioavailability.

- 2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide (): Core Structure: 4,6-Dimethylpyrimidine. Substituents: 4-Methylpyridin-2-yl acetamide. Synthesis: Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide .

Heterocyclic Core Variants

- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide (): Core Structure: Quinazoline-2,4-dione. Substituents: Dichlorophenylmethyl group. Application: Synthesized as an anticonvulsant candidate, highlighting the role of dioxoquinazoline cores in neurological activity . Comparison: The dichlorophenyl group and dioxoquinazoline core differ significantly from the target’s pyridinone and dimethylphenyl, suggesting divergent therapeutic pathways.

- 2-[5-(5-Methylfuran-2-Yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-Yl]Sulfanyl-N-(2-Methylphenyl)Acetamide (): Core Structure: Thieno[2,3-d]pyrimidine fused with a furan ring. Substituents: Propenyl and methylfuran groups; 2-methylphenyl acetamide. Key Feature: The thienopyrimidine-furan hybrid core introduces unique electronic properties compared to the target’s simpler pyridinone system .

Comparative Data Table

Key Structural and Functional Insights

- Core Heterocycle Influence: Pyridinones (target) vs. quinazolinones () exhibit distinct electronic profiles, affecting binding to enzymes like InhA or neurological targets.

- Aryl Substituents: The 2,4-dimethylphenyl group in the target may improve lipophilicity compared to phenoxyphenyl () or dichlorophenyl () groups, influencing membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.